molecular formula C23H30O4 B3053954 (1r,8r,9s,10r,14s)-13-Ethyl-17-ethynyl-17-hydroxy-3-oxo-2,3,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1h-cyclopenta[a]phenanthren-1-yl acetate(non-preferred name) CAS No. 57155-57-4

(1r,8r,9s,10r,14s)-13-Ethyl-17-ethynyl-17-hydroxy-3-oxo-2,3,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1h-cyclopenta[a]phenanthren-1-yl acetate(non-preferred name)

Cat. No. B3053954
CAS RN: 57155-57-4
M. Wt: 370.5 g/mol
InChI Key: ZBPVWXFCEBSBMY-OAGZJYNBSA-N
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not specified in the search results. Typically, these properties would include things like melting point, boiling point, solubility, and stability .

Scientific Research Applications

Structural Analysis and Properties

  • Steroidal Structure Analysis : The compound is related to a class of substances with a fused four-ring steroidal system. Studies such as that by Zhou et al. (2015) have investigated similar compounds, revealing insights into the conformation of the steroidal rings and intermolecular interactions (Zhou et al., 2015).

  • Electrostatic Properties : Research on compounds like prednisolone acetate, which shares structural similarities, has been conducted to understand their electrostatic properties, which can be crucial in their biological interactions and potential applications (Shahid et al., 2017).

Biomedical Research

  • Bioactive Compound Isolation : Compounds with similar structures have been isolated from various sources, including marine organisms, and investigated for their biological activities, such as antimicrobial and antioxidant properties. For example, Thangaraj et al. (2018) reported on the isolation of bioactive compounds from sea anemones, demonstrating the potential of such substances in biomedical research (Thangaraj et al., 2018).

  • Cytotoxicity Evaluation : The cytotoxic effects of phenanthrenes, structurally related to the compound , have been evaluated against cancer cell lines, as shown in a study by Nam et al. (2019), highlighting their potential in cancer research (Nam et al., 2019).

Chemical Synthesis and Modification

  • Synthesis of Derivatives : Studies have been conducted on the synthesis of derivatives from similar compounds, exploring their potential uses in various fields. For instance, Shaheen et al. (2014) synthesized triorganotin(IV) derivatives and evaluated their antimicrobial and antitumor activities (Shaheen et al., 2014).

  • Liver X Receptor Agonists Synthesis : Research into the synthesis of liver X receptor agonists from steroidal compounds, as seen in a study by Ching (2013), highlights the therapeutic potential of such derivatives in treating diseases related to cholesterol metabolism (Ching, 2013).

Environmental and Biological Interactions

  • Mutagenicity Studies : The mutagenic activities of cyclopenta[c]phenanthrenes, which are structurally similar, have been assessed, as in the work of Marrocchi et al. (1996), to understand their potential environmental and health impacts (Marrocchi et al., 1996).

  • Metabolism by Fungi : Research like that by Bezalel et al. (1996) on the metabolism of phenanthrene by fungi provides insights into the environmental degradation and biological interactions of similar compounds (Bezalel et al., 1996).

Safety and Hazards

The safety and hazards associated with this compound are not specified in the search results. As with any chemical compound, appropriate safety measures should be taken when handling it .

Future Directions

The future directions for research and application of this compound are not specified in the search results. Given its complex structure, it could potentially be of interest in fields like medicinal chemistry or pharmacology .

properties

IUPAC Name

[(1R,8R,9S,10R,14S)-13-ethyl-17-ethynyl-17-hydroxy-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-1-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30O4/c1-4-22-10-8-18-17(19(22)9-11-23(22,26)5-2)7-6-15-12-16(25)13-20(21(15)18)27-14(3)24/h2,12,17-21,26H,4,6-11,13H2,1,3H3/t17-,18+,19+,20-,21+,22?,23?/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBPVWXFCEBSBMY-OAGZJYNBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC12CCC3C(C1CCC2(C#C)O)CCC4=CC(=O)CC(C34)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC12CC[C@H]3[C@H]([C@@H]1CCC2(C#C)O)CCC4=CC(=O)C[C@H]([C@H]34)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70276518
Record name (1r,8r,9s,10r,14s)-13-ethyl-17-ethynyl-17-hydroxy-3-oxo-2,3,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1h-cyclopenta[a]phenanthren-1-yl acetate(non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70276518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

57155-57-4
Record name (1r,8r,9s,10r,14s)-13-ethyl-17-ethynyl-17-hydroxy-3-oxo-2,3,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1h-cyclopenta[a]phenanthren-1-yl acetate(non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70276518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1r,8r,9s,10r,14s)-13-Ethyl-17-ethynyl-17-hydroxy-3-oxo-2,3,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1h-cyclopenta[a]phenanthren-1-yl acetate(non-preferred name)
Reactant of Route 2
(1r,8r,9s,10r,14s)-13-Ethyl-17-ethynyl-17-hydroxy-3-oxo-2,3,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1h-cyclopenta[a]phenanthren-1-yl acetate(non-preferred name)
Reactant of Route 3
Reactant of Route 3
(1r,8r,9s,10r,14s)-13-Ethyl-17-ethynyl-17-hydroxy-3-oxo-2,3,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1h-cyclopenta[a]phenanthren-1-yl acetate(non-preferred name)
Reactant of Route 4
(1r,8r,9s,10r,14s)-13-Ethyl-17-ethynyl-17-hydroxy-3-oxo-2,3,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1h-cyclopenta[a]phenanthren-1-yl acetate(non-preferred name)
Reactant of Route 5
(1r,8r,9s,10r,14s)-13-Ethyl-17-ethynyl-17-hydroxy-3-oxo-2,3,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1h-cyclopenta[a]phenanthren-1-yl acetate(non-preferred name)
Reactant of Route 6
(1r,8r,9s,10r,14s)-13-Ethyl-17-ethynyl-17-hydroxy-3-oxo-2,3,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1h-cyclopenta[a]phenanthren-1-yl acetate(non-preferred name)

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